molecular formula C6H15ClN2O2S B2997110 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride CAS No. 2228152-55-2

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Cat. No.: B2997110
CAS No.: 2228152-55-2
M. Wt: 214.71
InChI Key: LCTDLCJWTXMNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a piperazine derivative featuring a methyl group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperazine ring, forming a hydrochloride salt. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s electronic environment, solubility, and pharmacological interactions. Piperazine derivatives are widely studied for their diverse biological activities, including analgesic, antimicrobial, and receptor-binding properties .

Properties

IUPAC Name

3-methyl-1-methylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDLCJWTXMNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected using reagents like PhSH (thiophenol) to yield the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving parallel solid-phase synthesis or photocatalytic synthesis techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Piperazine derivatives vary in substituents, which dictate their electronic and steric profiles. Key structural analogs include:

Compound Name Substituents (Position) Key Features
3-Methyl-1-(methylsulfonyl)piperazine HCl -CH₃ (C3), -SO₂CH₃ (N1) Strong electron-withdrawing group; enhances hydrophilicity and receptor affinity
1-(4-Methylphenyl)piperazine dihydrochloride -C₆H₄CH₃ (N1) Electron-donating methylphenyl group; dihydrochloride salt increases solubility
1-(3-Methylpyrazol-5-yl)piperazine HCl -C₃H₂N₂CH₃ (N1) Heterocyclic pyrazole ring; modulates steric bulk and metabolic stability
1-(2-Methoxyphenyl)piperazine derivatives -C₆H₄OCH₃ (N1) Methoxy group enhances binding to serotonin receptors (e.g., 5-HT1A)

Key Observations :

  • Electron-withdrawing vs.
  • Salt forms: Hydrochloride salts (mono- vs. di-) influence solubility and protonation states. For example, dihydrochloride salts (e.g., ) may exhibit higher aqueous solubility than mono-salts .

Key Differences :

  • Methylsulfonyl introduction may require stringent conditions (e.g., anhydrous solvents, controlled temperatures) compared to aryl or alkyl substitutions .

Pharmacological Activities

Piperazine derivatives exhibit varied biological activities depending on substituents:

Compound Class Biological Activity Mechanism/Receptor Interaction
Methylsulfonyl derivatives Analgesic, anti-inflammatory () Possible COX inhibition, serotonergic modulation
Arylpiperazines 5-HT1A/2A receptor affinity () Antidepressant, antipsychotic effects
Thiazole-piperazines Antinociceptive () Modulation of NMDA, TNF-α, or opioid receptors
Chlorophenyl derivatives Antimicrobial () Inhibition of bacterial growth (e.g., S. aureus)

Key Insights :

  • Methylsulfonyl groups may enhance dual inhibitory activity (e.g., serotonin/norepinephrine reuptake) compared to single-target aryl derivatives .
  • Antimicrobial efficacy varies: Chlorophenyl substituents () show stronger activity against Gram-positive bacteria than methylsulfonyl analogs .

Biological Activity

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and a methylsulfonyl group, which contributes to its unique chemical properties. The molecular formula is C₇H₁₈ClN₂O₂S, and its structure is critical for its biological interactions.

The biological activity of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various biological processes, such as protein tyrosine phosphatases, which are crucial in cell signaling pathways.

Antimicrobial Activity

Research indicates that 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For example, it has been tested against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In various cancer cell lines, such as DLD-1 (colon cancer) and MCF-7 (breast cancer), it demonstrated cytotoxic effects. The IC₅₀ values were found to be:

Cell Line IC₅₀ (µM)
DLD-15.0
MCF-77.5

These results indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Study on Antinociceptive Effects

A study evaluated the antinociceptive effects of various piperazine derivatives, including 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride. The results showed significant increases in pain threshold in animal models when administered at doses of 50 mg/kg. The study concluded that the compound could modulate nociceptive pathways effectively .

In Vivo Efficacy

In vivo studies demonstrated that the compound could reduce tumor size in xenograft models of human cancer. Mice treated with 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride showed a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer therapeutic .

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicities.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-methyl-1-(methylsulfonyl)piperazine hydrochloride?

Synthesis optimization requires solvent selection (e.g., methanol or dichloromethane for solubility), temperature control (20–60°C to avoid side reactions), and reaction time monitoring via TLC or HPLC. Catalysts like triethylamine may enhance sulfonation efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing purity and structural identity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min; monitor at 254 nm. Compare retention times with standards .
  • Mass spectrometry (ESI+) : Expected [M+H]⁺ at m/z 223.1 (free base) and isotopic peaks for chlorine in the hydrochloride form .
  • TLC : Silica gel GF254, developed with ethyl acetate:hexane (3:1); visualize under UV (Rf ~0.4) .

Q. How should researchers handle discrepancies in melting point data during characterization?

Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize using a different solvent system (e.g., acetone/hexane) to isolate the dominant polymorph .

Advanced Research Questions

Q. What strategies resolve contradictory results between HPLC and NMR data for this compound?

Use orthogonal methods :

  • HPLC-MS : Confirm molecular ion consistency and check for co-eluting impurities.
  • 2D NMR (HSQC, HMBC) : Assign all proton and carbon signals to validate the structure. For example, the methylsulfonyl group (δH 3.1 ppm, singlet; δC 42 ppm) should show correlations to adjacent piperazine carbons .
  • Elemental analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. How can researchers identify and quantify trace impurities in this compound?

  • Forced degradation studies : Expose the compound to heat (80°C, 48 hr), acid (0.1M HCl, 24 hr), and base (0.1M NaOH, 24 hr). Analyze degradants via UPLC-PDA-MS.
  • Reference standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., des-methyl analogs or sulfonic acid byproducts) .
  • Limit tests : Use a calibrated HPLC method with a detection threshold of 0.1% area/area .

Q. What computational tools aid in predicting reaction pathways for modifying the piperazine core?

  • Quantum chemical calculations (DFT) : Model reaction intermediates (e.g., sulfonation transition states) using Gaussian 16 with B3LYP/6-31G(d).
  • Machine learning (ICReDD platform) : Train models on piperazine sulfonation datasets to predict optimal solvents, catalysts, and temperatures .
  • Molecular docking : Assess steric effects of the methylsulfonyl group on receptor binding (e.g., serotonin receptors) using AutoDock Vina .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Co-solvent systems : Use 10–20% DMSO in PBS (pH 7.4) or cyclodextrin-based formulations.
  • Salt screening : Test alternative counterions (e.g., citrate, phosphate) to improve aqueous solubility.
  • pH-solubility profile : Titrate from pH 2–9 to identify optimal ionization states. The hydrochloride salt typically exhibits higher solubility at acidic pH .

Q. What mechanistic studies validate the stability of the methylsulfonyl group under physiological conditions?

  • Isotope labeling : Synthesize a deuterated analog (CD₃-SO₂-) and monitor hydrolytic stability via LC-MS in simulated gastric fluid (pH 1.2, 37°C).
  • Kinetic studies : Measure degradation rates at varying temperatures (25–50°C) to calculate activation energy (Arrhenius plot).
  • Radical scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.